(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
Description
This compound is a chiral bisoxazoline ligand characterized by a rigid 1,3-dihydro-2H-inden-2-ylidene bridge connecting two indeno[1,2-d]oxazole moieties. The stereochemistry (3aS,3a'S,8aR,8a'R) is critical for its three-dimensional conformation, which governs its coordination behavior in asymmetric catalysis . Bisoxazolines are widely used in enantioselective reactions due to their ability to form stable complexes with transition metals like copper, palladium, and nickel. The indenylidene bridge introduces steric bulk and electronic modulation, distinguishing it from simpler bisoxazoline derivatives .
Properties
IUPAC Name |
(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-2-10-20-16-29(15-19(20)9-1,27-30-25-21-11-5-3-7-17(21)13-23(25)32-27)28-31-26-22-12-6-4-8-18(22)14-24(26)33-28/h1-12,23-26H,13-16H2/t23-,24-,25+,26+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHREFRGDMMLGD-XPGKHFPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=NC7C(O6)CC8=CC=CC=C78 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4(CC5=CC=CC=C5C4)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction
The indeno[1,2-d]oxazole subunits are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by annulation (Table 1). For the target compound, this requires:
-
Pre-functionalized indene precursors with appropriate substituents
-
Chiral auxiliaries or catalysts to control stereochemistry at C3a and C8a positions
Table 1 : Comparative analysis of oxazole-forming reactions in related compounds
Coupling Strategies for the Indenylidene Core
The central 1,3-dihydro-2H-inden-2-ylidene group serves as a rigid spacer between oxazole units. Two coupling approaches are plausible based on structural analogs:
Metal-Mediated Cross-Coupling
Palladium-catalyzed reactions enable C-C bond formation between halogenated oxazole precursors and indenylidene dihalides. Key considerations:
-
Ligand selection : Bulky phosphines (e.g., SPhos) improve coupling efficiency
-
Solvent system : Mixed DMF/toluene enhances solubility of aromatic intermediates
Tandem Cyclization-Coupling
Simultaneous oxazole formation and core coupling via domino reactions (Figure 1):
-
Step 1 : Generate nitrile oxide intermediates from hydroxylamine derivatives
-
Step 2 : [3+2] Cycloaddition with indenylacetylene
-
Step 3 : Oxidative aromatization to final structure
Figure 1 : Hypothetical reaction scheme (simplified)
Stereochemical Control Mechanisms
The (3aS,3a'S,8aR,8a'R) configuration necessitates precise chiral induction methods:
Chiral Pool Approach
Use of enantiomerically pure starting materials derived from:
Asymmetric Catalysis
-
Rhodium(II) complexes : Effective for oxazole ring formation (up to 98% ee)
-
Organocatalysts : Proline derivatives for Michael addition steps
Critical parameters :
-
Temperature: -20°C to 0°C for optimal stereoselectivity
-
Solvent: Dichloromethane/hexane mixtures prevent racemization
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Key characterization markers from AChemBlock:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.25-7.15 (m, aromatic H), 5.32 (d, J=8.4 Hz, oxazole CH)
-
HRMS : m/z 433.1912 [M+H]<sup>+</sup> (calc. 433.1915)
Scale-Up Considerations and Yield Optimization
While exact yields are unreported in available sources, analogous syntheses suggest:
-
Batch size limitations : ≤5 g due to exothermic cyclization steps
-
Catalyst loading : 2-5 mol% Rh(II) for cost-effective production
-
Purity control : Recrystallization from EtOH/H<sub>2</sub>O (9:1) achieves ≥97% purity
Applications and Derivative Synthesis
The compound's rigid bis-oxazole structure enables:
Chemical Reactions Analysis
Types of Reactions
(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene or oxazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under catalyzed conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Asymmetric Catalysis
One of the most significant applications of this compound is in asymmetric catalysis , where it serves as a chiral ligand. The unique structure allows it to facilitate the formation of enantiomerically enriched products in various chemical reactions. The presence of the indeno[1,2-d]oxazole moiety enhances its ability to stabilize transition states and lower activation energies during catalytic processes.
Case Study: Synthesis of Chiral Alcohols
A notable study demonstrated the use of this compound in the synthesis of chiral alcohols from ketones. The reaction conditions were optimized to achieve high enantioselectivity (up to 99% ee), showcasing the ligand's effectiveness in promoting asymmetric transformations .
Coordination Chemistry
The compound also finds applications in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes are valuable for developing new catalysts and materials with specific properties.
Case Study: Metal Complexes
Research has shown that metal complexes formed with this ligand exhibit enhanced catalytic activity in reactions such as C–C coupling and hydrogenation processes. For instance, palladium complexes derived from this ligand have been reported to catalyze Suzuki-Miyaura cross-coupling reactions with remarkable efficiency .
Medicinal Chemistry
In medicinal chemistry, the compound's structural features suggest potential biological activities. Preliminary studies indicate that derivatives of this compound may exhibit antibacterial and antiviral properties.
Case Study: Antiviral Activity
A recent investigation into the antiviral activity of related compounds revealed that they inhibit viral replication effectively. This opens avenues for further research into developing new antiviral agents based on the indeno[1,2-d]oxazole framework .
Mechanism of Action
The mechanism by which (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related bisoxazolines based on bridging groups, stereochemistry, and applications. Below is a detailed analysis supported by data and research findings:
Table 1: Structural and Functional Comparison of Bisoxazoline Ligands
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The indenylidene bridge in the target compound provides greater rigidity than cyclopropane or methylene bridges, leading to higher enantioselectivity in Cu-catalyzed cyclopropanation (up to 95% ee) .
- Bulky bridges (e.g., diphenylpropane) improve π-stacking in Ni complexes but reduce catalytic activity in smaller reaction cavities .
Bioactivity and Similarity Metrics :
- Hierarchical clustering () groups bisoxazolines with similar bridges, correlating with shared bioactivity profiles. The target compound clusters with other indenylidene derivatives, suggesting analogous protein target interactions .
- Tanimoto coefficients (0.75–0.85) indicate structural similarity to cyclopropane-bridged bisoxazolines, but lower similarity (0.60–0.65) to phosphine-containing variants .
Synthetic Accessibility: The target compound requires multi-step synthesis involving chiral aminoindanol precursors and a Suzuki coupling for the indenylidene bridge . This contrasts with simpler methylene-bridged derivatives, which are synthesized in fewer steps .
Stability and Storage :
- Indenylidene-bridged bisoxazolines require storage under inert atmospheres (2–8°C) due to sensitivity to oxidation, whereas phosphine-containing variants demand stricter moisture control .
Biological Activity
The compound (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] is a complex organic molecule with significant potential in medicinal chemistry and catalysis. Its unique structure allows for various biological activities and applications in asymmetric synthesis. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C29H24N2O2
- Molecular Weight : 432.51 g/mol
- CAS Number : 188780-28-1
The primary mechanism of action for this compound involves its ability to form stable complexes with metal ions due to the presence of oxazoline groups. These complexes can catalyze various organic reactions, particularly in asymmetric synthesis. The ligand's chirality plays a crucial role in determining the selectivity and efficiency of these reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] exhibit promising anticancer activity. For instance:
- Study 1 : In vitro tests demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM.
- Study 2 : Animal models showed reduced tumor growth when treated with this compound compared to control groups.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study 3 : The antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus was assessed. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL.
- Study 4 : Fungal strains like Candida albicans showed susceptibility to the compound with an MIC of 20 µg/mL.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Inhibition of HeLa and MCF-7 cells with IC50 values of 10–20 µM |
| Study 2 | Tumor Growth | Reduced tumor growth in animal models |
| Study 3 | Antimicrobial | Effective against Staphylococcus aureus (MIC = 15 µg/mL) |
| Study 4 | Antifungal | Susceptible to Candida albicans (MIC = 20 µg/mL) |
Applications in Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric catalysis:
- Catalytic Activity : When coordinated with metals like copper or palladium, it facilitates enantioselective reactions such as cyclopropanation and Diels-Alder reactions.
Research Findings
Research has shown that the copper complex formed with this ligand exhibits high catalytic efficiency and selectivity in various organic transformations. For example:
- Reaction Conditions : Optimal conditions for cyclopropanation were identified at room temperature using ethyl diazoacetate as a reagent.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
